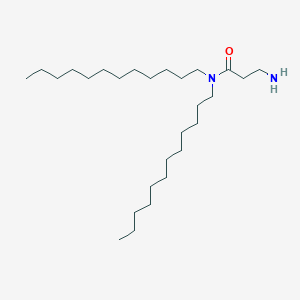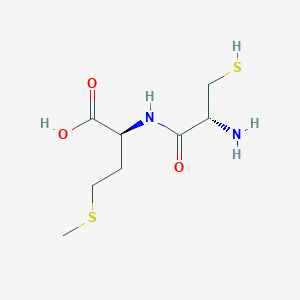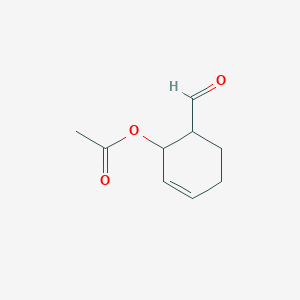
6-Formylcyclohex-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-formyl-2-cyclohexenyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a formyl group (–CHO) and an acetate group (–COOCH3) attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-formyl-2-cyclohexenyl acetate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with dimethylformamide and phosphorus oxychloride to form 2-chloro-1-formyl-1-cyclohexene. This intermediate can then be reacted with acetic anhydride to yield 6-formyl-2-cyclohexenyl acetate .
Industrial Production Methods
Industrial production of 6-formyl-2-cyclohexenyl acetate typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents can enhance the efficiency of the synthesis process. The final product is purified through distillation and recrystallization techniques to ensure high quality.
Chemical Reactions Analysis
Types of Reactions
6-formyl-2-cyclohexenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 6-carboxy-2-cyclohexenyl acetate.
Reduction: 6-hydroxymethyl-2-cyclohexenyl acetate.
Substitution: Various substituted cyclohexenyl acetates depending on the nucleophile used.
Scientific Research Applications
6-formyl-2-cyclohexenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-formyl-2-cyclohexenyl acetate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis to release acetic acid. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 6-formyl-2-cyclohexenyl acetate.
2-chloro-1-formyl-1-cyclohexene: An intermediate in the synthesis process.
6-hydroxymethyl-2-cyclohexenyl acetate: A reduction product of 6-formyl-2-cyclohexenyl acetate.
Uniqueness
6-formyl-2-cyclohexenyl acetate is unique due to the presence of both a formyl and an acetate group on a cyclohexene ring
Properties
CAS No. |
61088-60-6 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(6-formylcyclohex-2-en-1-yl) acetate |
InChI |
InChI=1S/C9H12O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h3,5-6,8-9H,2,4H2,1H3 |
InChI Key |
SSIZYDVAXPXFAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C=CCCC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


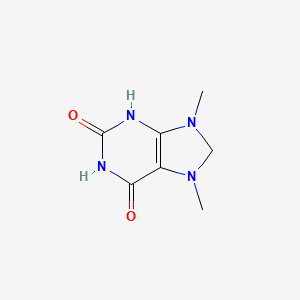
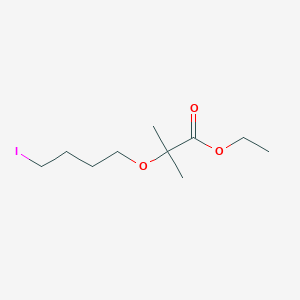
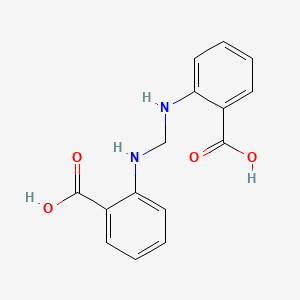
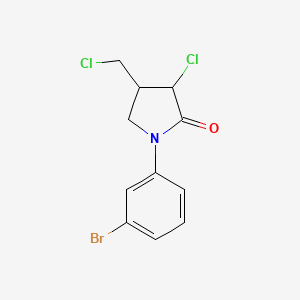
![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)
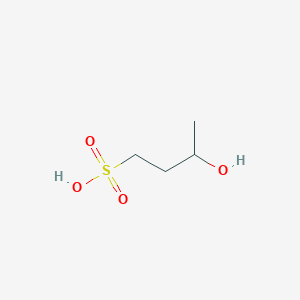
![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
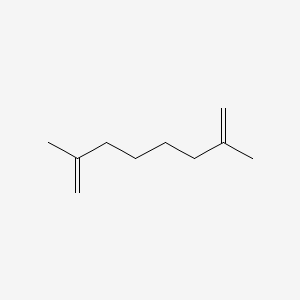
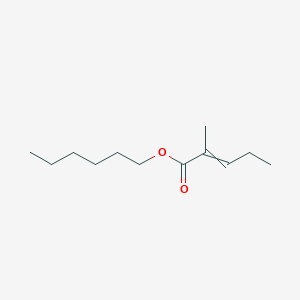
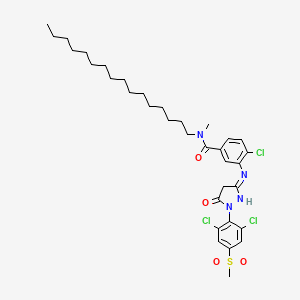
![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
